4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine
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Overview
Description
4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine is an organic compound that features a morpholine ring substituted with a 2-(2,3,5-trimethylphenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine typically involves the reaction of 2,3,5-trimethylphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated aromatic rings
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine can be compared with other similar compounds, such as:
- 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine
- 4-[2-(2,4,5-trimethylphenoxy)ethyl]morpholine
- 4-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine
These compounds share structural similarities but differ in the position of the methyl groups on the phenoxy ring or the nature of the heterocyclic ring. The unique arrangement of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.
Properties
IUPAC Name |
4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-10-13(2)14(3)15(11-12)18-9-6-16-4-7-17-8-5-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSUTCZSZMTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCN2CCOCC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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